molecular formula C21H33N3O2 B11357921 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

Cat. No.: B11357921
M. Wt: 359.5 g/mol
InChI Key: HPOQATFTNGDNNV-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a phenoxyacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine. This intermediate is then reacted with 2-phenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is unique due to its combination of a piperazine ring, cyclohexyl group, and phenoxyacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H33N3O2/c1-2-23-13-15-24(16-14-23)21(11-7-4-8-12-21)18-22-20(25)17-26-19-9-5-3-6-10-19/h3,5-6,9-10H,2,4,7-8,11-18H2,1H3,(H,22,25)

InChI Key

HPOQATFTNGDNNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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